Evidence 1: Superior Thermal Stability Enables Distinct Process Windows vs. TCS and DCS
In high-temperature processes such as CVD, the thermal stability of the silicon precursor is paramount. Tetrachlorosilane (SiCl₄) demonstrates exceptional thermal stability, showing negligible decomposition over a wide temperature range (600–1100 °C), whereas trichlorosilane (TCS, SiHCl₃) and dichlorosilane (DCS, SiH₂Cl₂) readily decompose to generate the radical species SiCl₂ [1]. This fundamental difference allows SiCl₄ to be used in applications requiring a stable silicon source that does not prematurely decompose in the gas phase, or conversely, necessitates higher activation energy for surface reactions.
| Evidence Dimension | Thermal decomposition behavior |
|---|---|
| Target Compound Data | SiCl₄ almost does not decompose in the temperature range of 600–1100 °C. |
| Comparator Or Baseline | SiHCl₃ and SiH₂Cl₂ decompose to generate SiCl₂ as the main radical species in the same temperature range. |
| Quantified Difference | Qualitative difference in decomposition; SiHCl₃ exhibits 3.8 times higher SiCl₂ equilibrium partial pressure than SiH₃Cl at 600°C. |
| Conditions | Thermodynamic analysis based on first-principles calculations; temperature range 600-1100 °C. |
Why This Matters
This thermal stability dictates the usable temperature window and gas-phase reaction pathways in CVD, directly impacting film uniformity and preventing gas-phase nucleation.
- [1] Horiike, R. (2023). Comparative thermodynamic analysis of SiHxCl4-x (x=0~3) thermal decomposition. scite.ai profile. View Source
